molecular formula C14H16N4O2 B2356649 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone CAS No. 2034613-19-7

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone

Cat. No.: B2356649
CAS No.: 2034613-19-7
M. Wt: 272.308
InChI Key: FTDDITWFMDMIFJ-UHFFFAOYSA-N
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Description

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a furan ring. These structural motifs are often found in compounds with significant biological activity, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Pyrrolidine Ring Formation: This might involve the cyclization of a suitable precursor.

    Furan Ring Incorporation: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the triazole or pyrrolidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly as an enzyme inhibitor or receptor ligand.

Medicine

In medicine, the compound could be explored for its therapeutic potential, such as in the development of new drugs for treating diseases.

Industry

In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone
  • (3-(4-methyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone

Uniqueness

The uniqueness of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone lies in the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-14(11-4-6-20-9-11)17-5-3-12(7-17)18-8-13(15-16-18)10-1-2-10/h4,6,8-10,12H,1-3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDDITWFMDMIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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